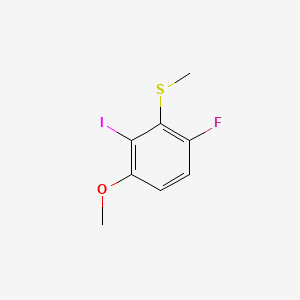
3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are purine bases found in most human body tissues and fluids, as well as in other organisms. This compound is structurally related to other well-known xanthines such as caffeine and theophylline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione typically involves the alkylation of 8-chloro-1,7-dimethylxanthine with butyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound .
Wissenschaftliche Forschungsanwendungen
3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other xanthine derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in respiratory and cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione involves its interaction with various molecular targets, including adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can modulate cellular signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine
Theophylline: 1,3-Dimethylxanthine
Theobromine: 3,7-Dimethylxanthine
Uniqueness
Compared to these similar compounds, 3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione has unique structural features, such as the butyl group and the chlorine atom, which confer distinct chemical and biological properties. These differences can influence its solubility, reactivity, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
7464-79-1 |
|---|---|
Molekularformel |
C11H15ClN4O2 |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
3-butyl-8-chloro-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H15ClN4O2/c1-4-5-6-16-8-7(14(2)10(12)13-8)9(17)15(3)11(16)18/h4-6H2,1-3H3 |
InChI-Schlüssel |
HXLDDLPPNWVGLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14013384.png)

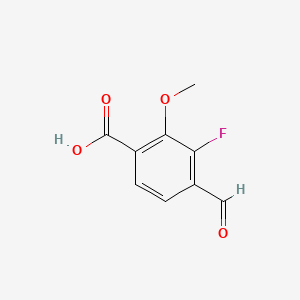
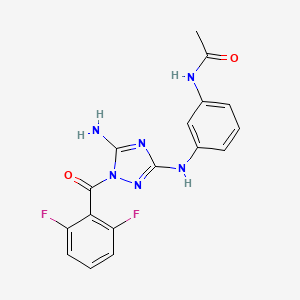
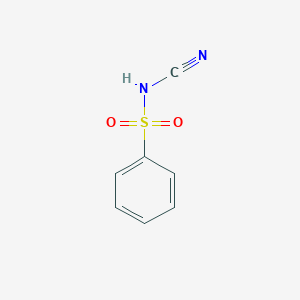
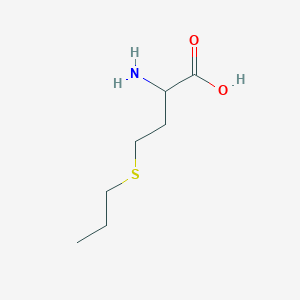
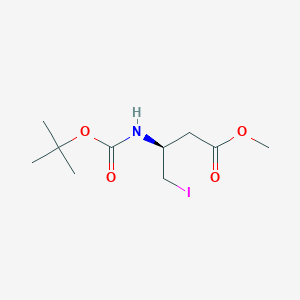

![2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide](/img/structure/B14013437.png)
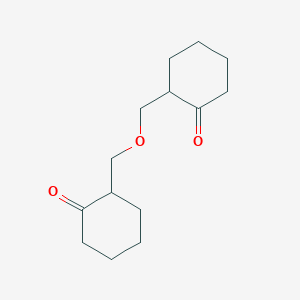
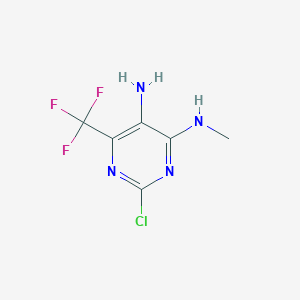
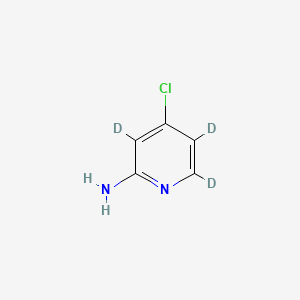
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14013462.png)
